2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene
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Overview
Description
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene is a boronic ester derivative of triphenylene. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as a building block in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene typically involves the borylation of triphenylene derivatives. One common method is the Suzuki-Miyaura coupling reaction, where triphenylene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene undergoes various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester groups to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted triphenylene derivatives with different functional groups.
Scientific Research Applications
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene is primarily based on its ability to participate in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This process involves the activation of the boronic ester by a palladium catalyst, followed by the transmetalation and reductive elimination steps, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Similar in structure but with a pyrene core instead of triphenylene.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various borylation reactions.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in the synthesis of organic semiconductors.
Uniqueness
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene is unique due to its triphenylene core, which provides enhanced stability and electronic properties compared to other boronic esters. This makes it particularly valuable in the synthesis of organic electronic materials and complex organic molecules.
Properties
Molecular Formula |
C30H34B2O4 |
---|---|
Molecular Weight |
480.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H34B2O4/c1-27(2)28(3,4)34-31(33-27)19-13-15-23-24-16-14-20(32-35-29(5,6)30(7,8)36-32)18-26(24)22-12-10-9-11-21(22)25(23)17-19/h9-18H,1-8H3 |
InChI Key |
PGKQJNOISHJIBI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C63 |
Origin of Product |
United States |
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